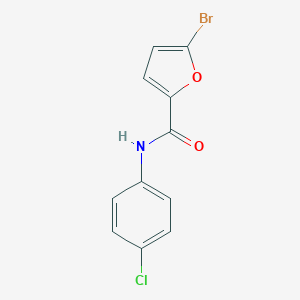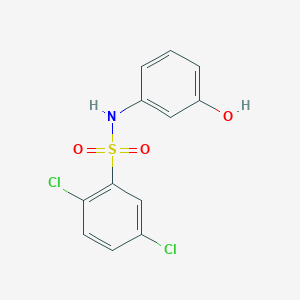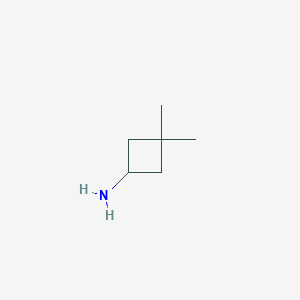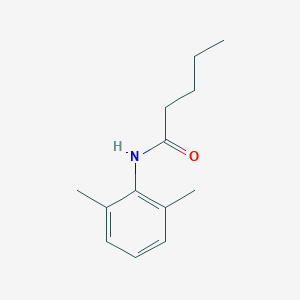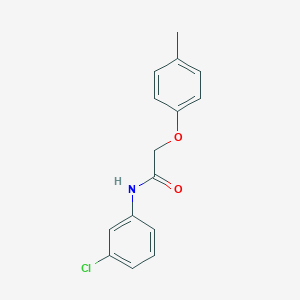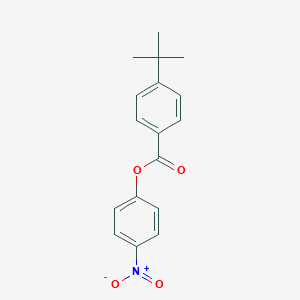
(4-Nitrophenyl) 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 4-tert-butylbenzoate (NPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder, with a molecular weight of 317.33 g/mol. NPB is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of (4-Nitrophenyl) 4-tert-butylbenzoate is not well understood. However, it is believed that (4-Nitrophenyl) 4-tert-butylbenzoate acts as a nucleophile in some reactions due to the presence of the nitro group. The tert-butyl group in (4-Nitrophenyl) 4-tert-butylbenzoate also plays an important role in stabilizing the compound and increasing its reactivity.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Nitrophenyl) 4-tert-butylbenzoate are not well studied. However, it has been reported that (4-Nitrophenyl) 4-tert-butylbenzoate has low toxicity and is not mutagenic or carcinogenic. (4-Nitrophenyl) 4-tert-butylbenzoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Advantages And Limitations For Lab Experiments
(4-Nitrophenyl) 4-tert-butylbenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, (4-Nitrophenyl) 4-tert-butylbenzoate has some limitations, including its low solubility in water and its sensitivity to light.
Future Directions
There are several future directions for the research on (4-Nitrophenyl) 4-tert-butylbenzoate. One potential application of (4-Nitrophenyl) 4-tert-butylbenzoate is in the development of new fluorescent probes for the detection of reactive oxygen species in cells. (4-Nitrophenyl) 4-tert-butylbenzoate can also be used as a building block for the synthesis of new liquid crystals and polymers with unique properties. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields, including materials science, medicinal chemistry, and biochemistry.
In conclusion, (4-Nitrophenyl) 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in materials science, medicinal chemistry, and biochemistry. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields.
Synthesis Methods
(4-Nitrophenyl) 4-tert-butylbenzoate can be synthesized by the reaction of 4-tert-butylbenzoic acid with 4-nitrophenol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-85°C for 6-8 hours. After the reaction, the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
(4-Nitrophenyl) 4-tert-butylbenzoate has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It is widely used as a starting material for the synthesis of various compounds such as 4-tert-butylphenylacetic acid, 4-tert-butylphenylboronic acid, and 4-tert-butylphenylacetonitrile. (4-Nitrophenyl) 4-tert-butylbenzoate is also used as a building block for the synthesis of liquid crystals and polymers.
properties
CAS RN |
13551-16-1 |
|---|---|
Product Name |
(4-Nitrophenyl) 4-tert-butylbenzoate |
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3 |
InChI Key |
SBXWGOOINQWHGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



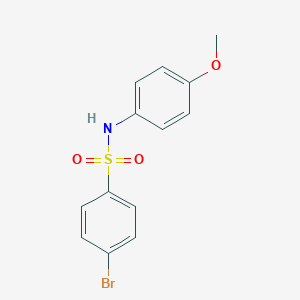
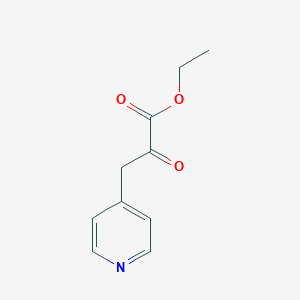

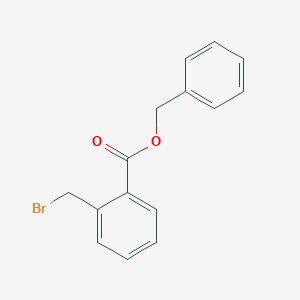
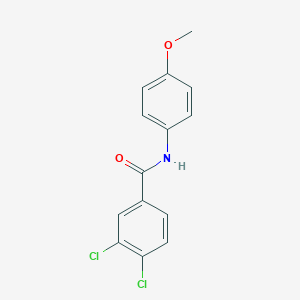

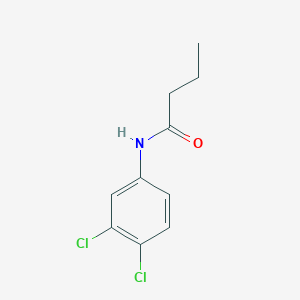
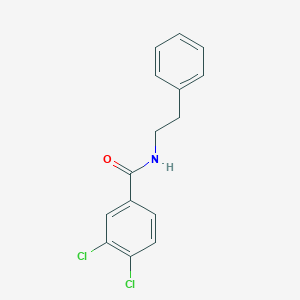
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
